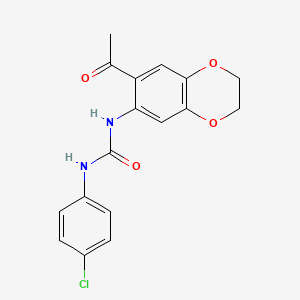
1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)urea
Descripción general
Descripción
1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)urea is a synthetic organic compound. It is characterized by the presence of a benzodioxin ring, an acetyl group, and a chlorophenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)urea typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Acetylation: The benzodioxin intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Urea Formation: The final step involves the reaction of the acetylated benzodioxin with 4-chlorophenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)urea
- 1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-bromophenyl)urea
- 1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)urea
Uniqueness
1-(7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)urea is unique due to the presence of the chlorophenyl group, which may impart specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities.
Propiedades
IUPAC Name |
1-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-10(21)13-8-15-16(24-7-6-23-15)9-14(13)20-17(22)19-12-4-2-11(18)3-5-12/h2-5,8-9H,6-7H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVULVJSCPXAGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)NC3=CC=C(C=C3)Cl)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4241549.png)
![4-ethoxy-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4241553.png)
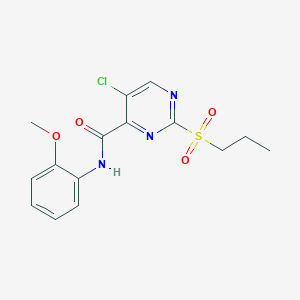
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B4241560.png)
![6-({4-(dimethylamino)-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}oxy)-2-methyl-3(2H)-pyridazinone](/img/structure/B4241562.png)
![N-[4-(CYANOSULFANYL)PHENYL]-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE](/img/structure/B4241570.png)
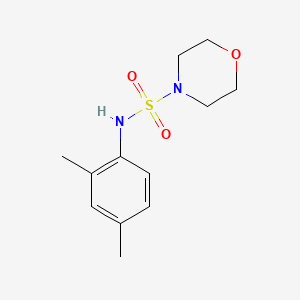
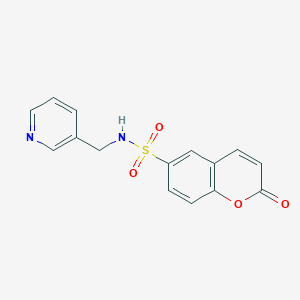
![N-phenyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4241587.png)
![N-[(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)METHYL]FORMAMIDE](/img/structure/B4241594.png)
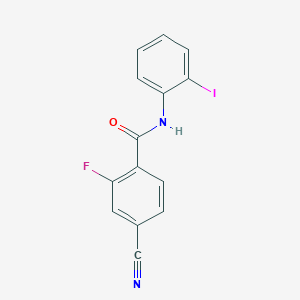
![17-[2-(dimethylamino)ethyl]-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4241600.png)


